An In-Depth Technical Guide to the Synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
An In-Depth Technical Guide to the Synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This guide provides a comprehensive overview and detailed protocols for the synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. The synthetic strategy is centered around a robust and efficient palladium-catalyzed intramolecular Heck reaction, a powerful tool for the formation of seven-membered rings.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying scientific rationale for the chosen synthetic pathway.
Strategic Approach: A Four-Stage Synthesis
The synthesis of the target molecule is strategically divided into four key stages, commencing with commercially available starting materials and culminating in the desired benzazepinone. This approach ensures a convergent and efficient pathway, with each step building upon a well-characterized intermediate.
Figure 1: Overall synthetic pathway for 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Stage 1: Synthesis of the Alcohol Precursor
The journey begins with the reduction of the commercially available 2-(2-bromo-5-chlorophenyl)acetic acid to the corresponding alcohol. This transformation is a critical first step, providing the foundational structure for the subsequent amination.
Protocol 1: Reduction of 2-(2-Bromo-5-chlorophenyl)acetic acid
Rationale: The choice of a reducing agent is crucial for the efficient and clean conversion of the carboxylic acid to the primary alcohol without affecting the halogen substituents on the aromatic ring. While various reducing agents can be employed, borane-tetrahydrofuran complex (BH3·THF) is a mild and selective reagent for this purpose.
Materials:
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2-(2-Bromo-5-chlorophenyl)acetic acid
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Borane-tetrahydrofuran complex (1 M solution in THF)
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO3)
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Ethyl acetate
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Hexanes
Procedure:
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To a stirred solution of 2-(2-bromo-5-chlorophenyl)acetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1.5 eq) at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of 1 M HCl.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(2-bromo-5-chlorophenyl)ethan-1-ol.
Stage 2: Formation of the Key Amine Intermediate
With the alcohol in hand, the next stage involves its conversion to the corresponding N-methylated amine. This is a pivotal step, as the secondary amine functionality is essential for the subsequent acylation and cyclization.
Protocol 2: Synthesis of N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine
Rationale: A two-step, one-pot procedure is often employed for the conversion of an alcohol to a secondary amine to avoid the formation of over-alkylated products. The alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with methylamine.
Materials:
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2-(2-Bromo-5-chlorophenyl)ethan-1-ol
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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Methylamine (2 M solution in THF)
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Anhydrous Dimethylformamide (DMF)
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Saturated ammonium chloride solution (NH4Cl)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Ethyl acetate
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Hexanes
Procedure:
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To a stirred solution of 2-(2-bromo-5-chlorophenyl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the formation of the tosylate by TLC.
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Once the tosylation is complete, concentrate the reaction mixture under reduced pressure.
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Dissolve the crude tosylate in anhydrous DMF and add a solution of methylamine in THF (3.0 eq).
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Heat the reaction mixture to 60 °C and stir for 12-16 hours in a sealed vessel.
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Cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with saturated ammonium chloride solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate with a small percentage of triethylamine as the eluent to yield N-methyl-2-(2-bromo-5-chlorophenyl)ethylamine.
Stage 3: Acylation to Form the Heck Precursor
The penultimate step involves the acylation of the secondary amine with acryloyl chloride to generate the precursor for the intramolecular Heck reaction. This reaction forms the crucial amide bond and introduces the alkene functionality required for the cyclization.
Protocol 3: Synthesis of N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide
Rationale: The acylation is typically carried out under basic conditions to neutralize the HCl generated during the reaction. The use of a non-nucleophilic base like triethylamine is preferred to avoid side reactions. The reaction is generally fast and proceeds at low temperatures.
Materials:
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N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine
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Acryloyl chloride
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO3)
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Brine
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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To a stirred solution of N-methyl-2-(2-bromo-5-chlorophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-(2-bromo-5-chlorophenyl)ethyl)-N-methylacrylamide, which can often be used in the next step without further purification.
Stage 4: Intramolecular Heck Reaction for Benzazepinone Formation
The final and most critical step is the palladium-catalyzed intramolecular Heck reaction. This elegant transformation constructs the seven-membered benzazepinone ring system through the formation of a new carbon-carbon bond.
Protocol 4: Synthesis of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Rationale: The intramolecular Heck reaction is a powerful method for the synthesis of cyclic compounds.[1] The choice of the palladium catalyst, ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction. A common catalytic system for this type of transformation is Pd(OAc)2 with a phosphine ligand such as P(o-tol)3. The base is required to regenerate the active Pd(0) catalyst in the catalytic cycle.
Figure 2: Simplified catalytic cycle of the intramolecular Heck reaction.
Materials:
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N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide
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Palladium(II) acetate (Pd(OAc)2)
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Tri(o-tolyl)phosphine (P(o-tol)3)
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Triethylamine (TEA) or Potassium carbonate (K2CO3)
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Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
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Celite
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of N-(2-(2-bromo-5-chlorophenyl)ethyl)-N-methylacrylamide (1.0 eq) in anhydrous acetonitrile or DMF, add palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) or potassium carbonate (2.0 eq).
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Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Data Presentation
| Stage | Starting Material | Product | Key Reagents | Expected Yield |
| 1 | 2-(2-Bromo-5-chlorophenyl)acetic acid | 2-(2-Bromo-5-chlorophenyl)ethan-1-ol | BH3·THF | 85-95% |
| 2 | 2-(2-Bromo-5-chlorophenyl)ethan-1-ol | N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine | TsCl, Methylamine | 60-75% |
| 3 | N-Methyl-2-(2-bromo-5-chlorophenyl)ethylamine | N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide | Acryloyl chloride, TEA | >90% |
| 4 | N-(2-(2-Bromo-5-chlorophenyl)ethyl)-N-methylacrylamide | 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Pd(OAc)2, P(o-tol)3, Base | 65-80% |
Characterization of the Final Product
The structure and purity of the synthesized 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one should be confirmed by standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the azepine ring, and the N-methyl group.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound, confirming its molecular weight.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the amide carbonyl group.
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By employing a key intramolecular Heck reaction, this strategy allows for the construction of the challenging seven-membered ring system with good yields. The detailed protocols and the underlying scientific rationale are intended to empower researchers in the field of medicinal chemistry to synthesize this and related benzazepinone scaffolds for further investigation and drug discovery efforts.
References
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Wikipedia. Intramolecular Heck reaction. [Link]
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de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379-2411. [Link]
